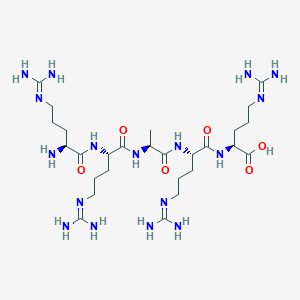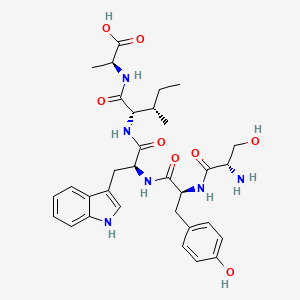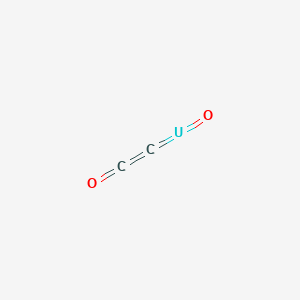![molecular formula C23H18ClF B14237132 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene CAS No. 404575-75-3](/img/structure/B14237132.png)
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene is an aromatic compound that features a benzene ring substituted with chloro, fluoro, and ethynyl groups
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Sonogashira Coupling: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-fluorobenzene: Similar in structure but lacks the chloro and phenylpropyl groups.
2-Chloro-4-fluoro-1-iodobenzene: Contains similar halogen substituents but differs in the presence of an iodine atom.
Propiophenone: A simpler aromatic compound used in similar synthetic applications.
Eigenschaften
CAS-Nummer |
404575-75-3 |
|---|---|
Molekularformel |
C23H18ClF |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-1-[2-[4-[(2R)-2-phenylpropyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H18ClF/c1-17(20-5-3-2-4-6-20)15-19-9-7-18(8-10-19)11-12-21-13-14-22(24)16-23(21)25/h2-10,13-14,16-17H,15H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
LXWMZHADRFTOMX-QGZVFWFLSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)



![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)

